1-(3,4-Diethoxyphenyl)-8,9-diethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione
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Overview
Description
1-(3,4-DIETHOXYPHENYL)-8,9-DIETHOXY-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is a complex organic compound belonging to the isoquinoline family This compound is characterized by its unique structure, which includes multiple ethoxy groups and a pyrroloisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIETHOXYPHENYL)-8,9-DIETHOXY-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxybenzaldehyde with appropriate amines, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts such as chiral phosphoric acids to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIETHOXYPHENYL)-8,9-DIETHOXY-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(3,4-DIETHOXYPHENYL)-8,9-DIETHOXY-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIETHOXYPHENYL)-8,9-DIETHOXY-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethaverine: A derivative of papaverine with similar vasodilatory properties.
Barbonin: Another isoquinoline derivative with comparable chemical structure and biological activity.
Uniqueness
1-(3,4-DIETHOXYPHENYL)-8,9-DIETHOXY-2H,3H,5H,6H-PYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE stands out due to its unique combination of ethoxy groups and the pyrroloisoquinoline core, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C26H29NO6 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-8,9-diethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione |
InChI |
InChI=1S/C26H29NO6/c1-5-30-19-10-9-17(14-20(19)31-6-2)23-24-18-15-22(33-8-4)21(32-7-3)13-16(18)11-12-27(24)26(29)25(23)28/h9-10,13-15H,5-8,11-12H2,1-4H3 |
InChI Key |
TYSDWRMNPQCRMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4CCN3C(=O)C2=O)OCC)OCC)OCC |
Origin of Product |
United States |
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